molecular formula C15H16N2O B15337429 3-Naphthalen-1-ylmethyl-piperazin-2-one

3-Naphthalen-1-ylmethyl-piperazin-2-one

Cat. No.: B15337429
M. Wt: 240.30 g/mol
InChI Key: LZBZZLVHPFFTGC-UHFFFAOYSA-N
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Description

(R)-3-(1-Naphthylmethyl)piperazin-2-one is a chiral organic compound characterized by its piperazin-2-one core structure substituted with a 1-naphthylmethyl group

Synthetic Routes and Reaction Conditions:

  • Jocic-type Reactions: One common synthetic route involves Jocic-type reactions with N-substituted diamines. This method allows for the regioselective formation of 1-substituted piperazin-2-ones with minimal loss of stereochemical integrity.

  • Palladium-Catalyzed Asymmetric Hydrogenation: Another approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.

Industrial Production Methods: The industrial production of (R)-3-(1-Naphthylmethyl)piperazin-2-one typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, scalability, and desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the piperazin-2-one core can be modified by various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, amines, or other nucleophiles

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Chemistry: (R)-3-(1-Naphthylmethyl)piperazin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology: The compound has been studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: It has shown promise in pharmaceutical research, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of fine chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which (R)-3-(1-Naphthylmethyl)piperazin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(1-Naphthylmethyl)piperazin-2-one: A structural isomer with the naphthylmethyl group at a different position.

  • 3-(2-Naphthylmethyl)piperazin-2-one: Another isomer with the naphthylmethyl group attached to a different carbon on the naphthalene ring.

Uniqueness: (R)-3-(1-Naphthylmethyl)piperazin-2-one is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)piperazin-2-one

InChI

InChI=1S/C15H16N2O/c18-15-14(16-8-9-17-15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,16H,8-10H2,(H,17,18)

InChI Key

LZBZZLVHPFFTGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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